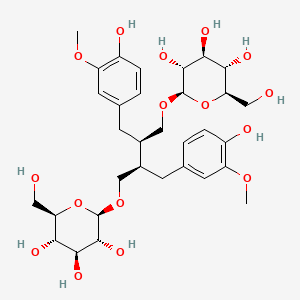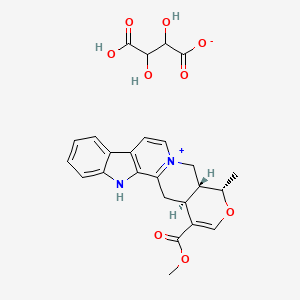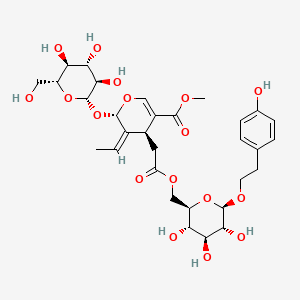
细胞分裂素
描述
Zeatin is a plant growth hormone in the cytokinin family. It consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . It was discovered in the corn genus Zea, for which it is named . Zeatin and other cytokinins are produced in plants’ root systems .
Synthesis Analysis
The identification of Zeatin in 1964 belongs to Letham and co-workers . They used extracts from maize (Zea mays) to obtain crystals of pure Zeatin and in sufficient quantity for structural determination by MS, NMR, chromatography, and mixed melting-point analysis . This group also crystallized Z-9-riboside (ZR) from coconut (Cocos nucifera) milk .Molecular Structure Analysis
Zeatin consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . The structure of Zeatin was greatly facilitated by fortunate advances in instrumentation . About 1960, two powerful physical methods for structure elucidation became available, namely MS and NMR .Chemical Reactions Analysis
Zeatin’s chemical contributions go well beyond the identification of Zeatin and ZR and include two unambiguous syntheses of trans-Zeatin (to establish stereochemistry), the synthesis of 3H-cytokinins that facilitated metabolic studies, and the synthesis of deuterated internal standards for accurate mass spectral quantification .Physical And Chemical Properties Analysis
Zeatin has a molecular formula of C10H13N5O and a molecular weight of 219.24 . It is soluble in sodium hydroxide .科学研究应用
Enhancement of Plant Growth and Development
Zeatin is integral in promoting cell division, shoot proliferation, and organogenesis. It aids in maintaining the shoot-apical meristem, disrupts apical dominance, and delays senescence . This makes it a valuable tool in agricultural biotechnology for improving crop yields and quality.
Regulation of Flower Differentiation
Research has shown that Zeatin can co-regulate the differentiation of flower organs. In the case of the Chinese Chestnut, Zeatin was found to be crucial in increasing the quantity of fertile female flowers, thereby potentially improving yield in monoecious fruit crops .
Stress Resistance in Plants
Zeatin has been observed to help plants resist abiotic stresses. For instance, in fragrant rice seedlings, trans-Zeatin induced regulation of the biosynthesis of 2-acetyl-1-pyrroline, a compound responsible for the rice’s fragrance, enhancing the plant’s stress resistance and seedling quality .
Soil Ecosystem and Nutrient Availability
The application of Zeatin has been linked to increased enzymatic activity within the soil ecosystem. This activity includes enzymes such as nitrogenase, protease, phosphatase, cellulase, and lipase, which are essential for nutrient availability, particularly in crops like wheat .
Antioxidant Capacity and Growth Modulation
Zeatin has been found to enhance the antioxidant capacity of plants, which is vital for combating oxidative stress. This modulation of growth and development processes is crucial for the overall health and productivity of the plant .
Aroma Enhancement in Fragrant Rice
In fragrant rice, Zeatin plays a role in the biosynthesis of 2-acetyl-1-pyrroline, the compound responsible for the rice’s distinctive aroma. Appropriate concentrations of Zeatin can result in enhanced aroma, which is highly valued in culinary applications .
作用机制
Target of Action
Zeatin, also known as 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol, primarily targets the cytokinin-specific binding proteins . These proteins play a crucial role in the regulation of cell growth, differentiation, and division .
Mode of Action
Zeatin interacts with its targets, the cytokinin-specific binding proteins, to regulate various cellular processes. It acts as a high-affinity ligand for several receptors, including the Arabidopsis histidine kinases (AHK), specifically AHK3, which is important in plant development .
Biochemical Pathways
Zeatin affects the cytokinin signaling pathway, which is essential for cell division and differentiation. It binds to the cytokinin receptors, initiating a phosphorylation cascade that leads to the activation of transcription factors. These factors then regulate the expression of cytokinin-responsive genes, influencing various aspects of plant growth and development .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it could be absorbed and distributed in organisms
Result of Action
The interaction of Zeatin with its targets leads to a range of molecular and cellular effects. For instance, it has been shown to inhibit UV-induced MEK/ERK activation, upregulate AQP3 in a time- and dose-dependent manner, and attenuate UV-induced loss of AQP3 in keratinocytes . This suggests that Zeatin may have potential applications in protecting skin cells from UV damage.
Action Environment
The action, efficacy, and stability of Zeatin can be influenced by various environmental factors. For example, light intensity and spectral composition can affect the transcriptome profiles of Zeatin
未来方向
Zeatin has a variety of effects including promoting callus initiation when combined with auxin, promoting fruit set, retarding yellowing for vegetables, causing auxiliary stems to grow and flower, and stimulating seed germination and seedling growth . Future research may focus on the role of Zeatin in plant physiology and development, especially the role of cytokinins moving in the xylem .
属性
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQTCBAMSWPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859662 | |
| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |
CAS RN |
13114-27-7 | |
| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is zeatin and why is it important in plant biology?
A: Zeatin is a naturally occurring plant hormone belonging to the cytokinin family. [] It plays a crucial role in regulating various aspects of plant growth and development, including cell division, shoot formation, leaf senescence, and responses to environmental stress.
Q2: What is the difference between trans-zeatin and cis-zeatin?
A: Zeatin exists in two isomeric forms: trans-zeatin and cis-zeatin. Trans-zeatin is the more abundant and biologically active form in most plants, exhibiting significant effects on cell division and growth. Cis-zeatin, often found in lower concentrations, demonstrates weaker biological activity in many plant species. [, , ] Interestingly, research suggests that cis-zeatin may play a more prominent role in specific organs of certain plant species like chickpea seeds, potato tubers, and rice roots. []
Q3: How does zeatin interact with its target in plant cells?
A: While the exact mechanisms of zeatin action are still under investigation, it is known to bind to specific receptor proteins within plant cells. [] This binding triggers a cascade of signaling events, ultimately influencing gene expression and cellular processes related to growth and development.
Q4: What are some of the downstream effects of zeatin binding to its target?
A4: Zeatin binding to its receptor can lead to a variety of downstream effects, including:
- Stimulation of cell division: Zeatin promotes cell division in plant tissues, contributing to growth and development. [, ]
- Shoot formation: Zeatin plays a key role in shoot formation and branching. []
- Delay of leaf senescence: It can delay the natural aging process of leaves, known as senescence, by promoting chlorophyll synthesis and maintaining cellular integrity. [, , ]
- Influence on source-sink relationships: Zeatin is involved in regulating the transport and allocation of nutrients within the plant. []
Q5: Can you provide the molecular formula, weight, and spectroscopic data for zeatin?
A5:
- Spectroscopic Data: Zeatin's structure can be confirmed using various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, including their connectivity and environment. []
- Mass Spectrometry (MS): Allows for the determination of the molecule's mass-to-charge ratio, aiding in identification and characterization. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Offers insights into the molecule's electronic transitions and can be used for quantification. []
Q6: What is the significance of zeatin riboside and zeatin nucleotide?
A: Zeatin often exists in plants not only as the free base but also in conjugated forms, such as zeatin riboside and zeatin nucleotide. [] These conjugated forms act as storage reserves of zeatin and can be converted to the active form when needed. Zeatin riboside is the primary transport form, while zeatin nucleotide is considered a precursor to other metabolites. []
Q7: How does the structure of zeatin affect its biological activity?
A: The structure of zeatin significantly influences its biological activity. Modifications to the side chain, particularly the presence or absence of a double bond at the 2,3-position, dramatically affect its potency. [] For example, in certain Phaseolus genotypes, dihydrozeatin (lacking the double bond) demonstrates greater activity compared to trans-zeatin. [] The presence and position of the methyl group, hydroxyl substitution, and side chain cyclization also influence zeatin's activity. []
Q8: Can you explain the role of zeatin O-glucosides?
A: Zeatin O-glucosides are metabolites of zeatin formed through glycosylation, a process where a sugar molecule is attached to the zeatin molecule. [] These O-glucosides, along with N-glucosides, are considered less active forms of zeatin, potentially serving as storage or transport forms within the plant. [] Interestingly, chloroplasts seem to accumulate higher levels of N(9)-glucosides of zeatin and dihydrozeatin. []
Q9: Are there any known methods to enhance zeatin stability?
A9: While specific information on formulating zeatin for enhanced stability is limited within the provided research, general approaches to improve the stability of phytohormones like zeatin could include:
Q10: What are some analytical techniques used to study zeatin in plant tissues?
A10: Researchers employ various analytical methods to identify and quantify zeatin and its metabolites in plant samples. Some commonly used techniques include:
- High-Performance Liquid Chromatography (HPLC): This method separates different cytokinin forms based on their chemical properties, allowing for their identification and quantification. [, , , ]
- Immunoaffinity Chromatography: Utilizes antibodies specific to zeatin or its derivatives to selectively isolate them from complex plant extracts. [, ]
- Radioimmunoassay (RIA): Employs antibodies to detect and quantify zeatin based on its competition with a radiolabeled zeatin standard. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies different cytokinin forms based on their mass-to-charge ratios, providing structural confirmation and quantification. [, , ]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry for precise identification and quantification of zeatin and its metabolites. [, ]
Q11: What is the relationship between zeatin and plant tissue culture?
A: Zeatin is frequently used as a supplement in plant tissue culture media to promote cell division, shoot formation, and plant regeneration. [, , , , , ] Optimizing zeatin concentration in the culture medium is critical, as different plant species and even genotypes within a species can exhibit varying sensitivities to zeatin. [, , ]
Q12: Are there any known alternatives to zeatin in promoting plant growth and development?
A: Yes, other cytokinins, both natural and synthetic, can elicit similar effects on plant growth and development. [, ] Some commonly used alternatives include:
Q13: What is the historical context of zeatin discovery and research?
A: The discovery of zeatin marked a significant milestone in plant hormone research. It was first isolated from immature corn kernels (Zea mays) in 1964 by Letham and Miller, and its structure was elucidated soon after. [] Since then, extensive research has focused on understanding the biosynthesis, metabolism, transport, and diverse roles of zeatin in plant growth and development. The development of sensitive analytical techniques, such as GC-MS and LC-MS/MS, has significantly advanced our ability to study zeatin dynamics in plants.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










